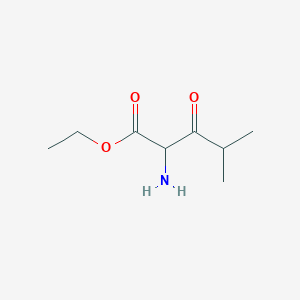

Ethyl 2-amino-4-methyl-3-oxopentanoate

Description

Ethyl 2-amino-4-methyl-3-oxopentanoate (IUPAC name) is a β-keto ester derivative featuring an amino group at the C2 position and a methyl substituent at the C4 position. This compound is structurally characterized by its pentanoate backbone with a ketone at C3 and an ethyl ester group at the terminal carboxylate. It is also known by multiple synonyms, including Ethyl 4-Methyl-3-oxopentanoate, NSC 62029, and γ,γ-Dimethylacetoacetic Acid Ethyl Ester .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 2-amino-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4,9H2,1-3H3 |

InChI Key |

DGHNORVAQRVHDN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₈H₁₃NO₃

- Functional Groups: Amino (-NH₂), ketone (-CO-), and ethyl ester (-COOEt).

- Applications: Primarily used in organic synthesis as a precursor for heterocyclic compounds and bioactive molecules. Its amino and keto groups make it a versatile intermediate in nucleophilic substitution and condensation reactions.

Comparison with Structurally Similar Compounds

Ethyl 3-Azido-4-Oxopentanoate (C₇H₁₁N₃O₃)

- Structural Differences: Replaces the C2 amino group with an azido (-N₃) group.

- Synthesis: Prepared via nucleophilic displacement of ethyl 3-bromo-4-oxopentanoate with sodium azide. Prolonged heating during synthesis leads to decomposition into ethyl 3-amino-4-oxopentanoate via nitrogen elimination .

- Reactivity: The azido group facilitates click chemistry or Staudinger reactions, unlike the amino group in the target compound, which is more nucleophilic.

(Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate (C₇H₁₁NO₃)

- Structural Differences: Features a conjugated enone system (C2-C3 double bond) and an amino group at C3.

- Synthesis: Derived from ethyl 3-azido-4-oxopentanoate via reaction with acetaldehyde (MeCHO), leading to a stereoselective enamine formation .

- Reactivity : The α,β-unsaturated ketone enhances electrophilicity, enabling Diels-Alder or Michael addition reactions, unlike the saturated backbone of the target compound.

Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate (C₁₁H₁₈O₅)

- Structural Differences : Contains an ethoxycarbonyl (-COOEt) group at C3 and a methyl group at C2.

- Synthesis : Reported in classical organic chemistry literature via Claisen condensation or alkylation of ethyl acetoacetate derivatives .

- Applications : Used in the synthesis of γ-lactams and cyclic ketones, leveraging its dual ester and ketone functionalities.

Ethyl 2-Acetyl-3-Oxopentanoate (C₉H₁₄O₄)

- Structural Differences: Substitutes the C2 amino group with an acetyl (-COCH₃) group.

- Reactivity: The acetyl group enhances electrophilic character at C3, favoring aldol condensations, whereas the amino group in the target compound directs reactivity toward amination or Schiff base formation .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Synthesis Method | Key Reactivity/Applications |

|---|---|---|---|---|

| Ethyl 2-Amino-4-Methyl-3-Oxopentanoate | C₈H₁₃NO₃ | C2-NH₂, C4-CH₃ | Azide displacement followed by reduction | Nucleophilic substitutions, heterocycles |

| Ethyl 3-Azido-4-Oxopentanoate | C₇H₁₁N₃O₃ | C3-N₃ | SN2 reaction with NaN₃ | Click chemistry intermediates |

| (Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate | C₇H₁₁NO₃ | C2-C3 double bond, C3-NH₂ | Enamine formation from azide | Conjugate addition, cycloadditions |

| Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate | C₁₁H₁₈O₅ | C2-CH₃, C3-COOEt | Claisen condensation | γ-Lactam synthesis |

| Ethyl 2-Acetyl-3-Oxopentanoate | C₉H₁₄O₄ | C2-COCH₃ | Acetylation of β-keto esters | Aldol reactions, diketone derivatives |

Key Research Findings

- Amino vs. Azido Groups: The amino group in this compound enhances nucleophilicity, making it superior for synthesizing amino-functionalized heterocycles compared to azido analogs, which require additional steps for conversion .

- Steric Effects : The C4 methyl group in the target compound introduces steric hindrance, reducing reactivity at C3 compared to unsubstituted analogs like ethyl acetoacetate .

- Thermal Stability: Unlike ethyl 3-azido-4-oxopentanoate, the target compound is stable under reflux conditions, avoiding decomposition pathways observed in azido derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.